The compound was first synthesized by Dr. John W. Huffman and his colleagues at Clemson University in the early 2000s as part of a series of compounds intended for research into the effects of cannabinoids on the nervous system . JWH-213 is not found in nature but can be synthesized in laboratory settings.
The synthesis of JWH-213 involves several key steps:
JWH-213 has a complex molecular structure characterized by its naphthoylindole framework. The chemical formula for JWH-213 is C_{19}H_{18}N_{2}O, with a molecular weight of approximately 290.36 g/mol. Its structural representation highlights the indole ring fused with a naphthoyl group, which is critical for its biological activity.
Key structural features include:
JWH-213 undergoes various chemical reactions typical of synthetic cannabinoids:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and chromium trioxide .
Reactions are typically conducted under controlled temperatures and pH levels to ensure selectivity and yield of desired products.
JWH-213 acts primarily as an agonist at cannabinoid receptors, specifically targeting cannabinoid receptor type 1 and type 2. Upon binding to these receptors, it mimics the action of endogenous cannabinoids like anandamide:
The potency of JWH-213 at these receptors suggests its potential for both therapeutic applications and recreational use .
JWH-213 is typically presented as a white crystalline solid. Its melting point has been reported around 90°C to 92°C, indicating its stability under standard conditions.
Key chemical properties include:
Analytical techniques such as gas chromatography-mass spectrometry have been employed to characterize JWH-213 and confirm its purity .
JWH-213 has been utilized primarily in research settings to study cannabinoid receptor interactions and their physiological effects. Its applications include:
Due to its structural similarity to natural cannabinoids, it serves as a valuable tool for understanding cannabinoid pharmacodynamics and developing new therapeutic agents .
JWH-213 (chemical name: 1-pentyl-3-[(4-methyl-1-naphthoyl)indole) is a synthetic cannabinoid belonging to the naphthoylindole structural class. Its core structure features a pentyl chain attached to the nitrogen atom of the indole ring and a 4-methylnaphthoyl group linked at the indole’s 3-position. The 4-methyl substitution on the naphthalene ring introduces significant steric and electronic effects, distinguishing it from earlier analogs like JWH-018 (unsubstituted naphthoyl) or JWH-022 (4-hydroxy substitution) [7].
The methyl group at the naphthoyl C-4 position enhances lipophilicity (predicted logP ~7.5) and influences molecular conformation. Unlike substitutions at C-2 or C-6 (which reduce CB1 affinity), the C-4 position optimizes receptor interactions by allowing unhindered rotation of the naphthoyl moiety while contributing to van der Waals interactions with hydrophobic receptor subpockets [7]. This strategic modification aligns with structure-activity relationship (SAR) studies indicating that small, non-polar substituents at C-4 improve both CB1 and CB2 binding [7].
Table 1: Structural Features of JWH-213 vs. Key Analogs
Compound | N-Alkyl Chain | Naphthoyl Substituent | Core Structure |
---|---|---|---|
JWH-213 | Pentyl | 4-Methyl | Naphthoylindole |
JWH-018 | Pentyl | Unsubstituted | Naphthoylindole |
JWH-022 | Pentyl | 4-Hydroxy | Naphthoylindole |
JWH-073 | Butyl | Unsubstituted | Naphthoylindole |
JWH-213 emerged during the early 2000s amid efforts to develop CB2-selective agonists for inflammatory and pain conditions. It was synthesized by the research group of John W. Huffman, whose team generated over 450 synthetic cannabinoids to explore cannabinoid receptor pharmacology [4] [7]. Unlike first-generation aminoalkylindoles (e.g., WIN 55,212-2), JWH-213 lacks a morpholine ring, featuring a simplified N-pentyl indole backbone. This design shift aimed to enhance metabolic stability and receptor selectivity [7] [9].
JWH-213’s identification in forensic samples coincided with regulatory actions against earlier synthetic cannabinoids (e.g., JWH-018 in 2011). Its structural modifications exemplify stealth pharmacology—altering designer drugs to evade legal restrictions while retaining psychoactivity. By 2012, JWH-213 was detected in herbal products in Japan and Europe, highlighting its role in the evolving landscape of non-controlled cannabinoid analogs [9].
JWH-213 acts as a high-potency agonist at both cannabinoid receptors (CB1 and CB2), with moderate selectivity for CB1. Binding assays using human receptor-expressing cell lines reveal:
Despite higher affinity for CB2, functional assays (e.g., [³⁵S]GTPγS binding) indicate JWH-213 exhibits greater efficacy at CB1, characteristic of many naphthoylindoles [7] [9]. Its EC₅₀ for CB1 activation is ~3-fold lower than for CB2, classifying it as a balanced agonist with a slight CB1 bias. This contrasts with rigidly CB2-selective agonists like HU-308 (CB2 Ki = 22.7 nM; CB1 Ki > 10,000 nM) [3] [6].
Mechanistically, JWH-213 activates CB1 via Gαi/o protein coupling, inhibiting adenylyl cyclase and reducing intracellular cAMP. It also triggers β-arrestin recruitment and MAPK pathway activation (e.g., ERK1/2 phosphorylation), contributing to downstream transcriptional regulation [8]. The 4-methyl group enhances membrane permeability, facilitating rapid receptor engagement—a trait shared with lipophilic phytocannabinoids like Δ⁹-THC [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9